JH295 (hydrate)
CAS No.:
Cat. No.: VC13690419
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate |
| Standard InChI | InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-; |
| Standard InChI Key | VOLCEBRQTPWZDM-CHHCPSLASA-N |
| Isomeric SMILES | CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O |
| SMILES | CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O |
| Canonical SMILES | CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O |
Introduction
Chemical and Structural Properties of JH295 Hydrate
Molecular Characteristics
JH295 hydrate (Chemical name: N-[(3Z)-3-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methylene]-2,3-dihydro-2-oxo-1H-indol-5-yl]-2-propynamide hydrate) has the molecular formula C<sub>18</sub>H<sub>18</sub>N<sub>4</sub>O<sub>3</sub> and a molecular weight of 338.36 g/mol . The anhydrous form (JH295) has a molecular weight of 320.35 g/mol, as reported by Tocris Bioscience . The compound’s structure includes an oxindole scaffold modified with a propynamide group, enabling irreversible binding to Cys22 via Michael addition .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number (hydrate) | 2714087-26-8 | |
| CAS Number (anhydrous) | 1311143-71-1 | |
| Solubility (DMSO) | 32.03 mg/mL (100 mM) | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | -20°C (dry powder) |
Synthesis and Stability
JH295 hydrate is synthesized through a structure-based design approach, optimizing an oxindole scaffold for irreversible inhibition . The propynamide moiety acts as an electrophile, targeting the noncatalytic Cys22 residue near Nek2’s glycine-rich loop . Stability studies recommend storing the compound at -20°C for up to three years in powder form, while solutions in DMSO remain stable for six months at -80°C or one month at -20°C .
Mechanism of Action and Selectivity
Irreversible Inhibition of Nek2
JH295 hydrate covalently modifies Cys22 via alkylation, disrupting Nek2’s ATP-binding pocket and kinase activity . This mechanism was confirmed through mutagenesis studies: while wild-type Nek2 is inhibited with an IC<sub>50</sub> of ~1.3 μM in RPMI7951 cells, the C22V mutant remains unaffected .
Selectivity Profile
JH295 hydrate exhibits >5-fold selectivity for Nek2 over Cdk1 and no significant activity against Aurora B, Plk1, or other mitotic kinases . This specificity is attributed to the unique positioning of Cys22 in Nek2, which is absent in most kinases .
Table 2: Kinase Selectivity Data
| Kinase | IC<sub>50</sub> (JH295 hydrate) | Effect on Cellular Activity |
|---|---|---|
| Nek2 | 770 nM (biochemical) | Complete inhibition |
| Cdk1 | >20 μM | No effect |
| Aurora B | >20 μM | No effect |
| Plk1 | >20 μM | No effect |
Research Applications and Limitations
Centrosome Dysregulation Studies
JH295 hydrate is widely used to investigate Nek2’s role in centrosome separation and chromosome instability in cancer models . Its irreversible action allows for prolonged kinase inhibition without requiring continuous exposure.
Limitations
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